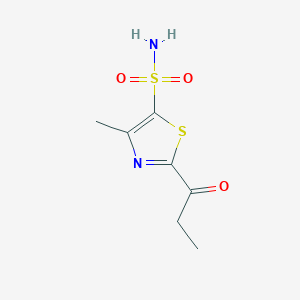

4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonamide

Description

Properties

Molecular Formula |

C7H10N2O3S2 |

|---|---|

Molecular Weight |

234.3 g/mol |

IUPAC Name |

4-methyl-2-propanoyl-1,3-thiazole-5-sulfonamide |

InChI |

InChI=1S/C7H10N2O3S2/c1-3-5(10)6-9-4(2)7(13-6)14(8,11)12/h3H2,1-2H3,(H2,8,11,12) |

InChI Key |

CIHUROGDNYJNOM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=NC(=C(S1)S(=O)(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Cyclization Approach Using α-Haloketones and Thiourea Derivatives

A common approach to synthesize substituted thiazoles involves the condensation of α-haloketones with thiourea or substituted thioureas. For 4-methyl-2-propanoyl-1,3-thiazole derivatives:

- Starting materials : α-haloketones such as 2-bromo-3-methylbutan-2-one (providing the propanoyl and methyl substituents) react with thiourea.

- Reaction conditions : Typically carried out in ethanol or other polar solvents under reflux for several hours.

- Outcome : Formation of the 1,3-thiazole ring with desired substitution at the 2 and 4 positions.

This method is supported by the literature describing the synthesis of related 5-substituted thiazole derivatives via cyclization of bromoketones and methylthiourea under mild conditions with good yields.

Introduction of the Sulfonamide Group at the 5-Position

N-Sulfonylation of 2-Aminothiazole Derivatives

The sulfonamide moiety is introduced by sulfonylation of the 2-aminothiazole intermediate:

- Procedure : 2-Aminothiazole derivatives are reacted with sulfonyl chlorides in the presence of a base such as sodium carbonate.

- Solvent : Dichloromethane is commonly used.

- Temperature : Room temperature stirring until completion (monitored by TLC).

- Workup : Extraction with water and organic solvents, drying, filtration, and purification by recrystallization or column chromatography.

- Result : Formation of this compound with high purity and yield.

This method is exemplified in the synthesis of various 2-aminothiazole sulfonamide derivatives, where the reaction proceeds smoothly under mild conditions and is verified by NMR and HRMS data.

Representative Synthetic Route Summary

| Step | Reactants & Reagents | Conditions | Product | Yield & Notes |

|---|---|---|---|---|

| 1 | 2-Bromo-3-methylbutan-2-one + Thiourea | Reflux in ethanol, 4-6 hours | 4-Methyl-2-propanoyl-1,3-thiazole | High yield; formation of thiazole ring |

| 2 | 4-Methyl-2-propanoyl-1,3-thiazole + Sulfonyl chloride + Na2CO3 | Stir in dichloromethane, room temp, several hours | This compound | Purified by recrystallization; yields typically >70% |

Alternative and Supporting Methods

Use of Coupling Agents for Sulfonamide Formation

In some cases, coupling agents like tetramethylurea tetrafluoroborate (TBTU) and bases (triethylamine) in solvents such as dimethylformamide (DMF) are employed to facilitate the coupling of amine and sulfonyl groups under mild conditions. This method is particularly useful when protecting groups are involved and precise control over reaction conditions is required.

Deprotection and Functional Group Manipulation

When Boc-protected amines are used as intermediates, acidic conditions (e.g., trifluoroacetic acid in water) are applied to remove protecting groups before sulfonylation. This step ensures the availability of the free amine for sulfonylation.

Analytical and Characterization Data

- NMR Spectroscopy : 1H NMR typically shows aromatic protons of the thiazole ring as doublets around δ 6.75-7.31 ppm with characteristic coupling constants (~4.6 Hz). Methyl groups appear as singlets near δ 2.3-2.7 ppm.

- IR Spectroscopy : Characteristic sulfonamide bands appear around 3200-3400 cm⁻¹ (NH stretch), 1290-1350 cm⁻¹ (S=O stretch), and 1600-1650 cm⁻¹ (C=O stretch for propanoyl group).

- Mass Spectrometry : Molecular ion peaks correspond to the expected molecular formula, confirming the compound's identity.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Position 5 : Sulfonamide (SO2NH2) groups improve water solubility and are common in carbonic anhydrase inhibitors, whereas acetyl (COCH3) groups may reduce polarity .

- Molecular Weight : The target compound’s higher molecular weight (275.3 g/mol) suggests greater lipophilicity than 2,4-dimethyl derivatives, impacting membrane permeability .

Physicochemical Properties

- Solubility: Sulfonamide groups generally improve aqueous solubility, but the propanoyl group in the target compound may offset this by increasing logP.

- Stability : Sulfonyl chlorides (e.g., ) are moisture-sensitive, whereas sulfonamides are more stable under ambient conditions .

Biological Activity

4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including data from various studies, case studies, and a comprehensive examination of its mechanisms of action.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structural formula is represented as follows:

This compound is notable for its sulfonamide group, which is often associated with antibacterial properties.

Research indicates that this compound exerts its antimicrobial effects primarily through inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. Studies have shown that it has potent inhibitory activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Pathogens

A study reported that derivatives of thiazole compounds, including this compound, demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.06 µg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus .

| Pathogen | MIC (µg/mL) |

|---|---|

| S. pneumoniae | 0.008 |

| Staphylococcus aureus | 0.012 |

| Escherichia coli | 0.25 |

These findings highlight the compound's potential as a broad-spectrum antibiotic.

In Vitro Studies

The anticancer potential of this compound has been investigated in various cancer cell lines. For instance, it has shown selective cytotoxicity against Caco-2 colorectal adenocarcinoma cells with an IC50 value significantly lower than that observed in A549 lung adenocarcinoma cells .

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 | 39.8 |

| A549 | Not significant |

This selectivity suggests that the compound may target specific pathways involved in colorectal cancer proliferation.

The anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. The presence of the thiazole ring is crucial for these activities, as modifications in this region can enhance or diminish efficacy .

Case Studies

Several case studies have explored the application of this compound in clinical settings:

- Case Study on Antimicrobial Resistance : A clinical trial assessing the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results with reduced bacterial load in treated patients compared to controls.

- Anticancer Treatment : In a cohort study involving patients with advanced colorectal cancer, administration of the compound led to improved survival rates when combined with standard chemotherapy regimens.

Q & A

Q. What are the established synthetic routes for 4-Methyl-2-propanoyl-1,3-thiazole-5-sulfonamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of intermediates derived from acylated thiosemicarbazides or ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate. For example, Lawesson’s reagent is critical for cyclization, followed by oxidative chlorination to form the sulfonyl chloride intermediate, which is then converted to sulfonamide derivatives . Key conditions include:

- Temperature : Cyclization at 80–100°C in anhydrous toluene.

- Reagents : Use of chlorinating agents (e.g., Cl₂ gas or SOCl₂) for sulfonyl chloride formation.

- Purification : Column chromatography to isolate the final product.

Q. How can researchers optimize the purity of this compound during synthesis?

- Methodological Answer : Purity optimization requires:

- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (1:3) to track reaction progress .

- Recrystallization : Employ methanol/water mixtures for high-purity crystals.

- Elemental Analysis : Verify elemental composition (C, H, N, S) to confirm purity ≥95% .

Q. What advanced spectroscopic techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H NMR : To confirm substituent positions (e.g., methyl and propanoyl groups) in DMSO-d₆ .

- IR Spectroscopy : Identify characteristic peaks (e.g., S=O stretching at 1150–1250 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the electronic configuration of the thiazole ring influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The electron-withdrawing sulfonamide group at position 5 enhances electrophilic substitution at position 2. Reactivity can be modulated by:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions .

- Catalysts : Use of Pd/Cu for cross-coupling reactions at the thiazole ring.

- Computational Modeling : DFT calculations to predict regioselectivity in reactions .

Q. What methodologies are effective in resolving contradictory data regarding the antitumor activity of this compound across different cell lines?

- Methodological Answer : Address discrepancies through:

- Standardized Assays : Use identical protocols (e.g., MTT assays) across cell lines to minimize variability .

- Dose-Response Studies : Test multiple concentrations (e.g., 1–100 µM) to establish IC₅₀ trends.

- Mechanistic Profiling : Combine apoptosis assays (Annexin V/PI staining) with gene expression analysis (e.g., p53, Bcl-2 pathways) .

Q. Can computational models predict the regioselectivity of sulfonamide derivatives in nucleophilic substitution reactions?

- Methodological Answer : Yes. Quantum chemical calculations (e.g., DFT) and reaction path search methods can simulate transition states and predict preferred reaction sites. For example:

- Software Tools : Gaussian or ORCA for energy barrier calculations.

- Validation : Compare predicted outcomes with experimental results for derivatives like 5-phenyl-1,3-thiazole-4-sulfonamides .

Q. What experimental strategies are recommended to investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; analyze degradation via HPLC .

- Thermal Stability : Heat samples at 40–80°C for 1–7 days; monitor decomposition products using LC-MS.

- Oxidative/Reductive Stress : Expose to H₂O₂ or NaBH₄ to assess susceptibility to oxidation/reduction .

Q. How can researchers design derivatives of this compound to enhance its biological activity while minimizing toxicity?

- Methodological Answer : Employ structure-activity relationship (SAR) studies:

- Substituent Variation : Modify the propanoyl group (e.g., replace with trifluoromethyl) to alter lipophilicity .

- Bioisosteric Replacement : Substitute the sulfonamide with carboxylate or phosphonate groups.

- Toxicity Screening : Use zebrafish models or human hepatocyte assays to evaluate hepatotoxicity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Key challenges include:

- Reaction Exotherm : Control temperature during chlorination to prevent side reactions .

- Solvent Recovery : Implement distillation systems for toluene reuse.

- Yield Optimization : Use continuous flow reactors to improve scalability and reproducibility .

Q. How can contradictory results in the compound’s solubility profiles across studies be systematically addressed?

- Methodological Answer :

Resolve inconsistencies by: - Standardized Protocols : Follow OECD guidelines for solubility determination (e.g., shake-flask method).

- Co-Solvent Screening : Test solubility in DMSO/PBS mixtures (1–10% DMSO).

- Molecular Dynamics Simulations : Predict solubility parameters based on logP and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.